![molecular formula C31H46N2O3 B14424688 4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid CAS No. 83485-07-8](/img/structure/B14424688.png)
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound features an octadecyloxy group attached to one of the aromatic rings, which imparts unique properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid typically involves a diazotization reaction followed by a coupling reaction. The general steps are as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and functional materials for electronic and optical applications.
Mécanisme D'action
The mechanism of action of 4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid involves its interaction with molecular targets through the diazenyl group. The compound can undergo photoisomerization, where exposure to light causes a reversible change in the configuration of the azo group. This property is exploited in applications such as molecular switches and photoresponsive materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-4-(2-(4-(Allyloxy)phenyl)diazenyl)benzoic acid
- (E)-4-(2-(4-(Hexyloxy)phenyl)diazenyl)benzoic acid
Comparison
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid is unique due to the presence of the long octadecyloxy chain, which imparts distinct physical and chemical properties. Compared to its analogs with shorter alkoxy chains, this compound exhibits different solubility, melting point, and phase behavior, making it suitable for specific applications in materials science and nanotechnology.
Propriétés
Numéro CAS |
83485-07-8 |
|---|---|
Formule moléculaire |
C31H46N2O3 |
Poids moléculaire |
494.7 g/mol |
Nom IUPAC |
4-[(4-octadecoxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C31H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-36-30-24-22-29(23-25-30)33-32-28-20-18-27(19-21-28)31(34)35/h18-25H,2-17,26H2,1H3,(H,34,35) |
Clé InChI |
FNJKTZSDTWJALJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


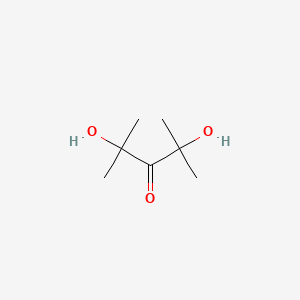
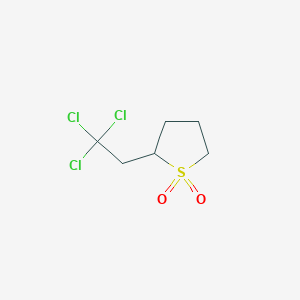
![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)
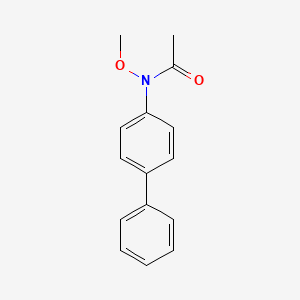

![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)

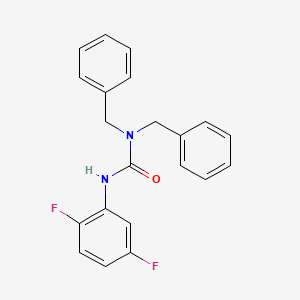
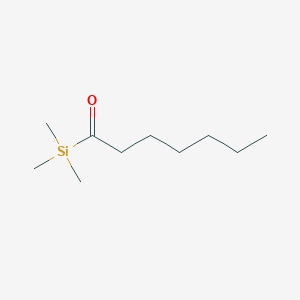
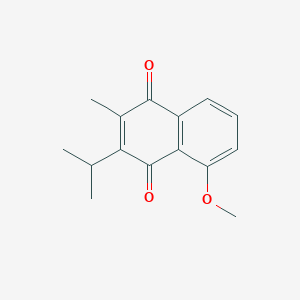
![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)

![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide](/img/structure/B14424677.png)
